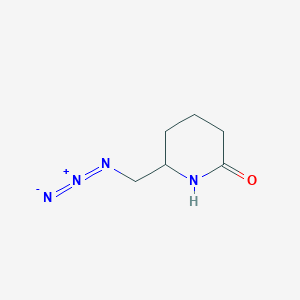

6-(Azidomethyl)piperidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Azidomethyl)piperidin-2-one is a chemical compound with the molecular formula C6H10N4O . It is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered heterocyclic ring that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C6H10N4O) and molecular weight (154.173) .科学的研究の応用

Iron-Catalyzed Reactions in Organic Synthesis

A study discusses the iron(III) halide-promoted aza-Prins cyclization as a method for synthesizing six-membered azacycles, including piperidines, which are crucial for drug discovery and the development of new drugs containing six-membered-ring heterocycles (Bolm et al., 2004).

Synthesis of Polyhydroxylated Piperidines

Another research focuses on the synthesis of polyhydroxylated piperidines, which serve as inhibitors for oligosaccharide processing enzymes, glycosidases, and glycosyltransferases. The work demonstrates the synthesis of aza-C-linked disaccharide analogues through a two-directional approach, offering new avenues for creating compounds with potential as enzyme inhibitors (Kennedy et al., 2005).

Organocatalytic Aza-Michael Reactions

Research on the synthesis of 2,6-cis- and 2,6-trans-piperidines through organocatalytic aza-Michael reactions provides a method for creating piperidine derivatives. This approach enables the synthesis of pharmacologically relevant compounds like (+)-myrtine and (-)-epimyrtine, illustrating the versatility of piperidine derivatives in medicinal chemistry (Ying et al., 2011).

作用機序

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives can interact with various biological targets, but the exact interactions would depend on the specific structure and functional groups of the compound .

Biochemical Pathways

Without specific information on “6-(Azidomethyl)piperidin-2-one”, it’s difficult to determine the exact biochemical pathways it affects. Piperidine derivatives can influence a variety of pathways depending on their specific structures and targets .

Result of Action

Piperidine derivatives can have a range of effects depending on their specific targets and mode of action .

Action Environment

Such factors can significantly impact the behavior of pharmaceutical compounds .

Safety and Hazards

While specific safety and hazard information for 6-(Azidomethyl)piperidin-2-one is not available, it’s important to handle all chemical substances with care and follow safety guidelines. For example, piperidine, a related compound, is classified as a flammable liquid and has acute toxicity when swallowed, inhaled, or in contact with skin .

将来の方向性

Piperidine and its derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 6-(Azidomethyl)piperidin-2-one, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

特性

IUPAC Name |

6-(azidomethyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c7-10-8-4-5-2-1-3-6(11)9-5/h5H,1-4H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBBLZNWGDFLRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B2707515.png)

![1-chloro-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}isoquinoline-3-carboxamide](/img/structure/B2707520.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide](/img/structure/B2707521.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2707527.png)

![2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B2707530.png)

![2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2707532.png)

![1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2707533.png)

![(E)-2-((4-(dimethylamino)-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2707538.png)